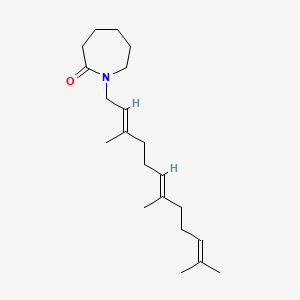
2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules similar to 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide often involves multi-step reactions with a focus on achieving high yield and purity. For instance, Hemmasi, Stüber, and Bayer (1982) describe the synthesis of related compounds using the dicyclohexylcarbodiimide method to achieve excellent yields (Hemmasi, Stüber, & Bayer, 1982). Additionally, Shiina et al. (2008) highlight the synthesis of peptides through effective activation of carboxylic acid moieties, indicating a methodology that could be relevant for synthesizing complex molecules like this compound without undesired racemization (Shiina et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often studied using X-ray diffraction and other spectroscopic methods to reveal the arrangement of atoms and the spatial configuration. Smith et al. (1997) utilized infrared spectroscopy and X-ray diffraction to characterize the molecular adducts of 4-aminobenzoic acid, a study that sheds light on how similar analytical techniques can be applied to understand the molecular structure of complex molecules (Smith et al., 1997).
Chemical Reactions and Properties
The reactivity of molecules like this compound can be explored through their participation in various chemical reactions. Gopalaiah, Saini, and Devi (2017) report an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines, highlighting a novel approach to construct heterocyclic compounds. This example illustrates the type of reactions complex molecules can undergo, expanding the possibilities for synthetic applications (Gopalaiah, Saini, & Devi, 2017).
Physical Properties Analysis
The physical properties of complex molecules are critical for understanding their behavior in various environments. Studies on related compounds, such as the work by Wardell and Tiekink (2011), provide insight into the physical properties like crystallization patterns, which are essential for predicting solubility, stability, and reactivity (Wardell & Tiekink, 2011).
Wissenschaftliche Forschungsanwendungen
1. Application in Enzyme Assays
2-Aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide has been utilized in enzymatic assays. A study by Carmel and Yaron (1978) highlights its use as a fluorogenic substrate in the assay of angiotensin-I-converting enzyme and bacterial dipeptidyl carboxypeptidase. The compound's structure enables it to serve as a new class of substrates for proteolytic enzymes, which, upon enzymatic cleavage, results in a significant increase in fluorescence. This property makes it an effective tool for the convenient, sensitive, and specific determination of enzymatic activity in various biological samples, including crude enzyme preparations and human serum (Carmel & Yaron, 1978).
2. Role in Synthesis of Bioreductive Prodrugs
The compound has been studied in the context of bioreductive prodrugs. Hay et al. (1999) explored the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates, which are related to this compound. These compounds are significant in the design of bioreductive drugs, particularly those involving the reduction of nitro groups to hydroxylamines, which subsequently fragment to release amine-based toxins. This research provides insight into optimizing the fragmentation rate of these compounds, which is crucial for their effectiveness as bioreductive prodrugs (Hay et al., 1999).
3. Utility in Studying Endopeptidases
Rush et al. (1984) investigated the use of fluorogenic substrates, including this compound, to study the rat brain's neutral endopeptidase, also known as enkephalinase. These substrates, upon hydrolysis, yield a common product that allows for a continuous and sensitive assay system for the enzyme. This application is crucial for probing the specificity of enkephalin-degrading enzymes, offering a tool for detailed biochemical studies (Rush et al., 1984).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The compound '2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide' can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "2-chlorotrityl chloride resin", "Fmoc-2-aminobenzoic acid", "Fmoc-alanine", "Fmoc-leucine", "Fmoc-glycine", "4-nitrobenzylamine", "N,N'-diisopropylcarbodiimide (DIC)", "N-methylmorpholine (NMM)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Diethyl ether", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Ethanol", "Acetonitrile" ], "Reaction": [ "Loading of Fmoc-2-aminobenzoic acid onto 2-chlorotrityl chloride resin", "Coupling of Fmoc-alanine, Fmoc-leucine, Fmoc-glycine in sequence using DIC and NMM as coupling agents", "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of 4-nitrobenzylamine using DIC and NMM as coupling agents", "Deprotection of side chain protecting groups using TFA/TIS/DCM mixture", "Purification of the compound using preparative HPLC", "Characterization of the compound using NMR, mass spectrometry, and HPLC" ] } | |
CAS-Nummer |
100307-95-7 |
Molekularformel |
C9H9NO2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




